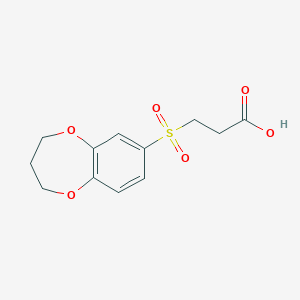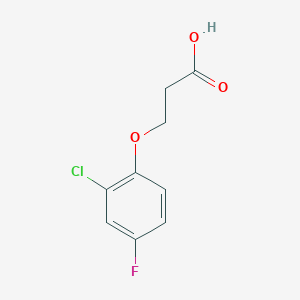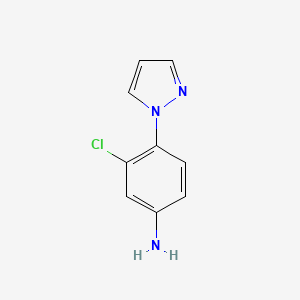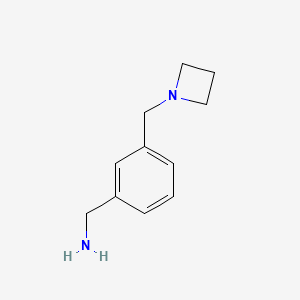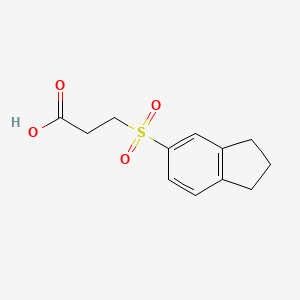
3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid
Overview
Description
“3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid” is a chemical compound with the CAS Number: 926215-51-2 . It has a molecular weight of 254.31 and its IUPAC name is 3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O4S/c13-12(14)6-7-17(15,16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.31 . Its exact mass and monoisotopic mass are 254.061279 Da . The compound has a topological polar surface area of 37.3 Ų . It has a complexity of 212 and a covalently-bonded unit count of 1 .Mechanism of Action
3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid acts as a selective PAM of the mGluR5 receptor, which means that it enhances the activity of this receptor only in the presence of the natural agonist glutamate. The binding of this compound to the allosteric site of the mGluR5 receptor increases the affinity of the receptor for glutamate and enhances the downstream signaling pathways, leading to the modulation of various neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific disorder being studied. In Fragile X syndrome, this compound has been shown to normalize the exaggerated protein synthesis and synaptic plasticity, leading to the improvement of cognitive and behavioral deficits. In autism spectrum disorders, this compound has been shown to improve social interaction and communication deficits. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce the positive and negative symptoms of the disorder. In drug addiction, this compound has been shown to reduce drug-seeking behavior and relapse.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Another advantage is its ability to enhance the activity of the mGluR5 receptor only in the presence of glutamate, which allows for the physiological regulation of this receptor. However, one of the limitations of using this compound is its potential off-target effects, which may lead to unwanted side effects or interfere with other signaling pathways.
Future Directions
There are several future directions for the research on 3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid. One direction is to further investigate the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to develop more potent and selective PAMs of the mGluR5 receptor with improved pharmacokinetic properties and fewer off-target effects. Additionally, the development of PET radiotracers for imaging the mGluR5 receptor in vivo could facilitate the clinical translation of this research.
Scientific Research Applications
3-(2,3-dihydro-1H-indene-5-sulfonyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, schizophrenia, and drug addiction. The compound has been shown to enhance the activity of the mGluR5 receptor, which can lead to the modulation of various neurotransmitter systems, including glutamate, dopamine, and GABA. This modulation can result in the normalization of aberrant synaptic plasticity and the restoration of normal brain function.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Various precautionary statements have also been provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-12(14)6-7-17(15,16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNDMWAGZHPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216214 | |
| Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926215-51-2 | |
| Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926215-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B3372580.png)
![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)
![8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372593.png)
![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)
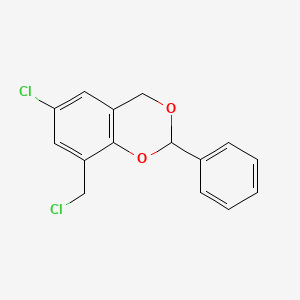

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)
![4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372629.png)
